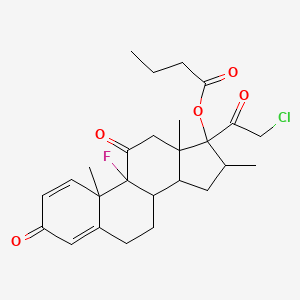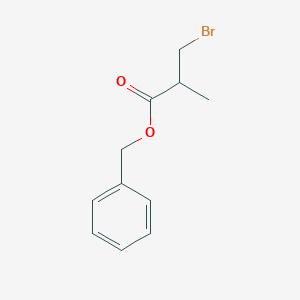
Benzyl3-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl3-bromo-2-methylpropanoate is an organic compound that belongs to the class of benzylic bromides It is characterized by the presence of a benzyl group attached to a brominated propanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Benzyl3-bromo-2-methylpropanoate typically involves the bromination of benzylic compounds. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, leading to the formation of the desired brominated product .
Industrial Production Methods: In an industrial setting, the production of benzylic bromides can be optimized using continuous flow photochemical reactors. This method enhances the efficiency and scalability of the bromination process by utilizing in situ generated bromine radicals under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl3-bromo-2-methylpropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Formation of benzyl azide, benzyl thiocyanate, etc.
Oxidation: Formation of benzoic acid or benzyl ketone.
Reduction: Formation of toluene or benzyl alcohol.
Aplicaciones Científicas De Investigación
Benzyl3-bromo-2-methylpropanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of new therapeutic agents due to its reactivity.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzyl3-bromo-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates various substitution reactions. The compound can also participate in radical reactions due to the stability of the benzylic radical intermediate. These properties make it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Benzyl bromide: Similar in structure but lacks the ester functionality.
3-Bromo-2-methylpropanoic acid: Similar but without the benzyl group.
Benzyl chloride: Similar but with a chlorine atom instead of bromine.
Uniqueness: Benzyl3-bromo-2-methylpropanoate is unique due to the combination of the benzyl group and the brominated ester moiety, which imparts distinct reactivity and applications compared to its analogs .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
benzyl 3-bromo-2-methylpropanoate |
InChI |
InChI=1S/C11H13BrO2/c1-9(7-12)11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clave InChI |
BTCCTTIZOKDNEW-UHFFFAOYSA-N |
SMILES canónico |
CC(CBr)C(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-onehydrochloride](/img/structure/B13122170.png)
![3-Amino-1-methyl-1H-[1,2,4]triazolo[4,3-a]pyridin-4-iumbromide](/img/structure/B13122173.png)

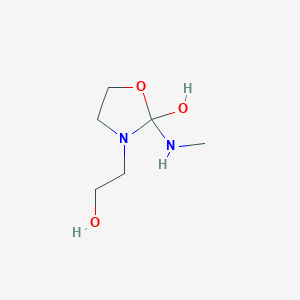



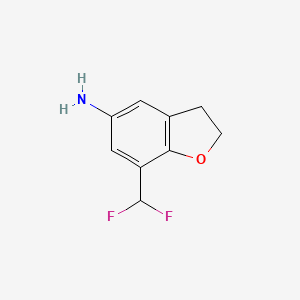
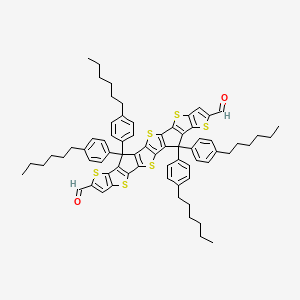
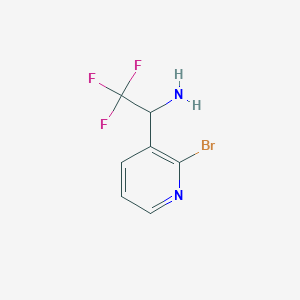
![1-(Imidazo[1,2-a]quinoxalin-1-yl)ethan-1-one](/img/structure/B13122208.png)
![2-Methylimidazo[1,2-a]pyrazine-3,8-diol](/img/structure/B13122225.png)
